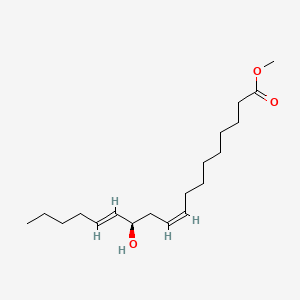
methyl (9Z,12R,13E)-12-hydroxyoctadeca-9,13-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
methyl (9Z,12R,13E)-12-hydroxyoctadeca-9,13-dienoate is a complex organic compound known for its unique structural properties This compound is a derivative of octadecadienoic acid, featuring hydroxyl and methyl ester functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (9Z,12R,13E)-12-hydroxyoctadeca-9,13-dienoate typically involves the esterification of the corresponding hydroxy acid. One common method includes the use of methanol and a strong acid catalyst, such as sulfuric acid, to facilitate the esterification reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester.
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques, such as continuous flow reactors, to optimize yield and purity. These methods often employ catalysts and solvents that are more suitable for large-scale production, ensuring that the process is both efficient and cost-effective.
Análisis De Reacciones Químicas
Types of Reactions
methyl (9Z,12R,13E)-12-hydroxyoctadeca-9,13-dienoate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming a ketone or aldehyde.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated esters.
Aplicaciones Científicas De Investigación
methyl (9Z,12R,13E)-12-hydroxyoctadeca-9,13-dienoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of inflammatory diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which methyl (9Z,12R,13E)-12-hydroxyoctadeca-9,13-dienoate exerts its effects involves interactions with specific molecular targets and pathways. For instance, its anti-inflammatory properties may be attributed to its ability to inhibit the production of pro-inflammatory cytokines. The compound may also interact with cellular receptors and enzymes, modulating various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (9Z,12R,13E,15Z)-12-Hydroxy-9,13,15-octadecatrienoic acid methyl ester
- (9Z,12R,13E,15R,16S)-12,15,16-Trihydroxy-9,13-octadecadienoic acid
Uniqueness
Compared to similar compounds, methyl (9Z,12R,13E)-12-hydroxyoctadeca-9,13-dienoate is unique due to its specific hydroxyl and methyl ester functional groups. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propiedades
Número CAS |
107173-61-5 |
|---|---|
Fórmula molecular |
C19H34O3 |
Peso molecular |
310.478 |
Nombre IUPAC |
methyl (9Z,12R,13E)-12-hydroxyoctadeca-9,13-dienoate |
InChI |
InChI=1S/C19H34O3/c1-3-4-5-12-15-18(20)16-13-10-8-6-7-9-11-14-17-19(21)22-2/h10,12-13,15,18,20H,3-9,11,14,16-17H2,1-2H3/b13-10-,15-12+/t18-/m0/s1 |
Clave InChI |
HPCQJESAMARFSJ-RILGHLFBSA-N |
SMILES |
CCCCC=CC(CC=CCCCCCCCC(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















